molecular formula C7H7ClN2 B1349829 2-Chlorobenzimidamide CAS No. 45743-05-3

2-Chlorobenzimidamide

Cat. No.: B1349829
CAS No.: 45743-05-3
M. Wt: 154.6 g/mol
InChI Key: MXVMRHIWTSFDPU-UHFFFAOYSA-N
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Description

2-Chlorobenzimidamide is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzimidazole, where a chlorine atom is substituted at the second position of the benzimidazole ring

Biochemical Analysis

Biochemical Properties

2-Chlorobenzimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with biomolecules such as proteins and nucleic acids is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within cells, influencing overall cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound has been shown to accumulate in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular function .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzimidamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with ammonia or an amine under suitable conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_4\text{ClCN} + \text{NH}_3 \rightarrow \text{C}_7\text{H}_7\text{ClN}_2 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted benzimidamides.

    Oxidation: Formation of benzimidazole derivatives with additional functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-Chlorobenzimidamide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chlorobenzimidazole
  • 2-Chlorobenzoxazole
  • 2-Chlorobenzothiazole

Comparison: 2-Chlorobenzimidamide is unique due to the presence of the amide group, which imparts different chemical and biological properties compared to its analogs. For instance, 2-chlorobenzimidazole lacks the amide functionality, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVMRHIWTSFDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372400
Record name 2-Chlorobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45743-05-3
Record name 2-Chlorobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to literature reference (Huang, Y.; Luedtke, R. R.; Freeman, R. A.; Wu, L.; Mach, R. H. Bioorg. Med. Chem. 2001, 9, 3113–3122), to a solution of hexamethyldisilazane (36.7 mL, 175 mmol) in of diethyl ether (300 mL) at 0° C. is added n-butyl lithium (114 mL of 1.6 M solution in hexanes, 182 mmol) and the reaction mixture is stirred at 0° C. for 30 minutes after which time 2-chlorobenzonitrile (10.0 grams, 72.7 mmol) is added and the reaction mixture is warmed to 25° C. and stirred for 5 hours. Once complete, the reaction is poured into 2 N HCl and the aqueous phase was washed twice with diethyl ether. This aqueous phase is then made basic (pH=12) by addition of 6N sodium hydroxide. Subsequently, the aqueous phase is extracted with CH2Cl2 and the combined organic extracts are dried over sodium sulfate and concentrated to provide a crude solid. The crude product is then recrystallized from ethyl acetate to afford 5.4 g of 2-chlorobenzenecarboximidamide.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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